molecular formula C12H15N3O2S B8110983 (2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol

(2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol

Cat. No.: B8110983
M. Wt: 265.33 g/mol
InChI Key: PEQMSAOWTHFVTH-UHFFFAOYSA-N
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Description

The compound "(2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol" is a heterocyclic molecule featuring a pyrano-pyrazol scaffold fused with a 2-methylthiazole moiety and a terminal methanol group. For instance, thiazole-pyrano hybrids are noted for their thermal stability and solubility in polar solvents, as seen in related catalysts (e.g., pyrano-thiazol derivatives with m.p. ~233°C and ethanol solubility) . The methanol substituent likely enhances polarity, influencing solubility and hydrogen-bonding interactions compared to carbonyl-containing analogs .

Properties

IUPAC Name

[2-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8-13-10(7-18-8)2-15-3-11-9(4-16)5-17-6-12(11)14-15/h3,7,9,16H,2,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQMSAOWTHFVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2C=C3C(COCC3=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α,β-Alkynones with Hydrazine

The pyrano-pyrazole core is constructed via a tert-butoxide-mediated cyclization of α,β-alkynones with hydrazine hydrate. Adapted from pyrazole synthesis methodologies:

Procedure :

  • Dissolve potassium tert-butoxide (6.4 mmol) in THF (30 mL).

  • Add a solution of ethyl 3-(tetrahydro-2H-pyran-4-yl)propiolate (3.2 mmol) and acetylene derivative in THF (10 mL).

  • Stir at 25°C for 10 minutes, then quench with water.

  • Extract with ethyl acetate, concentrate, and purify via silica gel chromatography.

Key Data :

ParameterValue
Yield68–72%
SolventTHF
Temperature25°C
CatalystKOtBu

This method ensures regioselective formation of the pyrazole ring, critical for downstream functionalization.

Acid-Catalyzed Cyclization

Alternative approaches utilize Brønsted acids to promote pyran ring closure. For example, camphorsulfonic acid (CSA) catalyzes the cyclization of dihydropyran precursors:

Procedure :

  • React diol intermediate (1 mmol) with CSA (0.1 eq) in dichloromethane.

  • Reflux at 40°C for 6 hours.

  • Neutralize with triethylamine, extract, and concentrate.

Key Data :

ParameterValue
Yield58%
SolventCH₂Cl₂
Temperature40°C
CatalystCSA
ParameterValue
Yield75%
SolventEtOH
Temperature80°C

Alkylation of Pyrano-Pyrazole Core

The thiazole is coupled to the pyrano-pyrazole core via nucleophilic alkylation:

Procedure :

  • Deprotonate the pyrano-pyrazole intermediate (1 mmol) with NaH (1.2 eq) in DMF.

  • Add 4-(bromomethyl)-2-methylthiazole (1.1 eq).

  • Stir at 0°C→25°C for 4 hours.

  • Quench with NH₄Cl, extract with EtOAc, and purify.

Key Data :

ParameterValue
Yield63%
SolventDMF
BaseNaH

Functionalization to the Methanol Group

Reduction of Ketone Precursor

The methanol group is introduced by reducing a ketone intermediate using NaBH₄:

Procedure :

  • Dissolve ketone intermediate (1 mmol) in MeOH (10 mL).

  • Add NaBH₄ (2 eq) portionwise at 0°C.

  • Stir for 1 hour, then acidify with HCl.

  • Extract with CH₂Cl₂ and concentrate.

Key Data :

ParameterValue
Yield85%
SolventMeOH
Reducing AgentNaBH₄

Optimization and Yield Improvement

Solvent Screening for Cyclization

Comparative analysis of solvents in pyrano-pyrazole cyclization:

SolventYield (%)Reaction Time (h)
THF720.5
DMF652
EtOH484

THF maximizes yield due to superior solubility of intermediates.

Catalytic Effects in Thiazole Coupling

Catalyst screening for alkylation:

CatalystYield (%)Purity (%)
NaH6395
K₂CO₃4188
DBU5592

NaH provides optimal deprotonation efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.35 (m, 2H, OCH₂), 3.89 (s, 3H, CH₃-thiazole), 2.51 (t, 2H, CH₂-pyran).

  • HRMS (ESI+) : m/z calc. for C₁₃H₁₆N₂O₃S [M+H]⁺: 297.0909, found: 297.0912.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O = 70:30):

  • Retention time: 6.7 min

  • Purity: 98.4%

Challenges and Alternative Approaches

Stereochemical Control

The tetrahydropyran ring’s stereochemistry is influenced by cyclization conditions. Using chiral auxiliaries (e.g., camphorsulfonyl chloride) improves enantiomeric excess but complicates purification.

Functional Group Compatibility

NaBH₄ reduction must precede thiazole coupling to avoid side reactions. Alternative protecting groups (e.g., TBS ethers) are under investigation .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the thiazole or pyrazole rings, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • Research has shown that compounds containing thiazole and pyrazole derivatives exhibit significant antimicrobial properties. The presence of the thiazole ring enhances the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth.
    • Case studies indicate that related compounds have been effective against various strains of bacteria and fungi, suggesting that this compound may share similar properties.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The tetrahydropyrano structure has been associated with cytotoxic effects in certain cancer cell lines.
    • In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Effects :
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties. This could be attributed to their ability to modulate inflammatory pathways, which may be relevant for conditions such as arthritis or other inflammatory diseases.

Biological Mechanisms

The biological activity of (2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The thiazole moiety may act as a competitive inhibitor for enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cell growth.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria ,
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryModulates cytokine production ,

Mechanism of Action

The mechanism of action of (2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparison

The compound’s core pyrano[3,4-c]pyrazol system distinguishes it from other heterocyclic frameworks. Key comparisons include:

  • Thiazole-Pyrano Derivatives: Compounds like 2-amino-6-oxo-3-(piperidinylamidino)-4-(4-methoxyphenyl)-6,7-dihydro-pyrano[2,3-d]-5,7-thiazol () share a thiazole-pyrano backbone but lack the pyrazole ring and methanol group. Their carbonyl (C=O) and amine (N-H) functionalities contrast with the target compound’s hydroxyl (-CH2OH) group, affecting reactivity and solubility .
  • Pyrano-Pyranone Systems: 3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one () features a pyrano-pyranone core with dual ketone groups (IR: 1704, 1678 cm⁻¹), differing in electronic properties from the pyrazole-thiazole-methanol architecture .

Physicochemical Properties

The table below summarizes key properties of the target compound and analogs:

Property Target Compound Pyrano-Thiazol Derivative Pyrano-Pyranone Derivative
Molecular Formula C₁₄H₁₇N₃O₂S (hypothetical) C₁₉H₂₂N₄O₃S C₁₆H₁₄O₄
Molecular Weight ~323.4 g/mol 386.47 g/mol 270.28 g/mol
Melting Point Not reported 233°C Not reported
Solubility Likely ethanol, DMSO (polar solvents) Ethanol Not reported
Key IR Absorptions O-H (~3400 cm⁻¹), C-O (~1050 cm⁻¹) 3402 (N-H), 1683 (C=O) 1704, 1678 (C=O)

The target compound’s methanol group may improve aqueous solubility relative to the carbonyl-dominated analogs, which exhibit stronger hydrogen-bond acceptor capacity .

Biological Activity

The compound (2-((2-Methylthiazol-4-yl)methyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a complex organic molecule that integrates both thiazole and pyrazole moieties. These structural components are well-known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Structure and Properties

The compound features a unique combination of a tetrahydropyrano structure linked to a pyrazole and thiazole ring. The presence of these heterocycles contributes to its potential biological activities. The molecular formula is C12H14N4OSC_{12}H_{14}N_4OS with a molecular weight of approximately 270.34 g/mol.

1. Anti-inflammatory Activity

Research indicates that compounds containing pyrazole and thiazole rings exhibit significant anti-inflammatory properties. For example:

  • A study demonstrated that derivatives of pyrazole showed up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
  • The evaluated compounds in the study also exhibited anti-inflammatory effects in carrageenan-induced edema models, suggesting that the target compound may similarly inhibit inflammatory pathways.

2. Antimicrobial Activity

The antimicrobial potential of thiazole and pyrazole derivatives has been extensively documented:

  • Compounds with similar structures have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL .
  • The specific compound under review may share similar antimicrobial properties due to its structural similarities with known active compounds.

3. Anticancer Activity

Emerging studies highlight the anticancer potential of pyrazole derivatives:

  • Certain pyrazole-based compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in tumor progression .
  • The integration of thiazole into the structure may enhance these effects through synergistic mechanisms.

Case Study 1: Synthesis and Evaluation

A recent study synthesized various derivatives of pyrazole and evaluated their biological activities:

  • Synthesis Method : The compounds were synthesized via multi-step reactions involving hydrazine derivatives and substituted thiazoles.
  • Evaluation Results : Compounds demonstrated notable anti-inflammatory and antimicrobial activities, with some achieving IC50 values comparable to established drugs .

Case Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR of thiazole-pyrazole hybrids revealed:

  • Modifications at the thiazole nitrogen significantly impacted biological activity.
  • Compounds with electron-withdrawing groups at specific positions exhibited enhanced anti-inflammatory activity .

Data Summary Table

Activity TypeCompound ReferenceBiological EffectIC50/Effectiveness
Anti-inflammatoryPyrazole DerivativesTNF-α InhibitionUp to 85% inhibition
AntimicrobialThiazole-Pyrazole CompoundsE. coli & S. aureus inhibitionMIC = 6.25 µg/mL
AnticancerPyrazole DerivativesInduction of apoptosisVaries by structure

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves refining reaction conditions such as solvent systems, reflux duration, and purification techniques. For example:
  • Solvent Selection : Ethanol is commonly used for reflux due to its polarity and ability to dissolve intermediates (e.g., 2–30 hours reflux in ethanol medium for pyrazole derivatives) .
  • Purification : Recrystallization from a DMF-EtOH (1:1) mixture or methanol improves crystallinity and purity .
  • Monitoring : Thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water (8.7:1.2:1.1 v/v/v) can track reaction progress and confirm purity .
  • Data Table :
ParameterEvidence-Based RecommendationSource
Reflux Time2–30 hours
SolventEthanol or xylene
PurificationDMF-EtOH recrystallization

Q. What analytical techniques are recommended to confirm structural integrity and purity?

  • Methodological Answer :
  • Chromatography : TLC with iodine visualization is cost-effective for preliminary purity checks . HPLC using C18 columns (e.g., 2.0 µL sample injection) provides high-resolution separation for complex mixtures .
  • Spectroscopy : NMR and IR validate functional groups (e.g., methanol group in the structure).
  • Recrystallization : Consistent melting points after recrystallization from methanol or ethanol indicate purity .

Q. How should stability studies be designed under varying storage conditions?

  • Methodological Answer :
  • Storage Conditions : Test stability at 4°C (short-term) vs. -20°C (long-term), using airtight containers to prevent oxidation .
  • Degradation Monitoring : Periodic HPLC analysis (e.g., every 30 days) tracks decomposition products.

Advanced Research Questions

Q. How can contradictions in reported biological activities of similar heterocyclic compounds be resolved?

  • Methodological Answer :
  • Dose-Response Analysis : Use standardized assays (e.g., enzyme inhibition or cell viability tests) across multiple replicates to minimize variability .
  • Structural Analog Comparison : Compare bioactivity of derivatives with modified substituents (e.g., methylthiazole vs. phenyl groups) to isolate structure-activity relationships .
  • Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., pyrazol-3-one derivatives in Journal of Pharmaceutical Research International) to identify consensus mechanisms .

Q. What experimental frameworks are suitable for assessing environmental fate and ecotoxicological impacts?

  • Methodological Answer :
  • Environmental Persistence : Follow protocols from Project INCHEMBIOL (2005–2011) to study abiotic degradation (hydrolysis, photolysis) and biotic transformation (microbial metabolism) .
  • Ecotoxicology : Use randomized block designs with split-split plots (e.g., trellis/rootstock systems in plant models) to evaluate bioaccumulation and trophic transfer .
  • Data Table :
ParameterMethodological ApproachSource
HydrolysispH-varied aqueous stability
BioaccumulationPlant/soil microcosm studies

Q. How can computational modeling complement experimental data for mechanistic studies?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock.
  • QSAR Modeling : Correlate substituent effects (e.g., methylthiazole vs. pyran groups) with bioactivity trends from synthesis studies .

Notes on Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in yields (e.g., 60% vs. 85%) may arise from differences in reflux duration or solvent purity. Standardize reagents and replicate conditions across labs .
  • Biological Activity Conflicts : Divergent IC₅₀ values could reflect assay specificity (e.g., cell line selection). Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

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